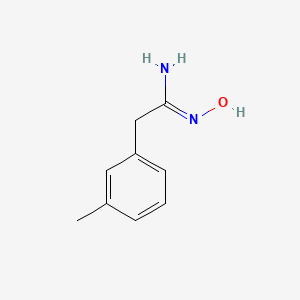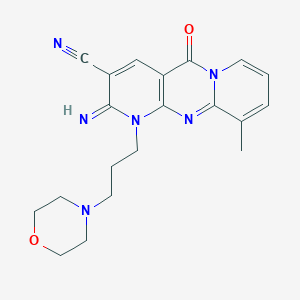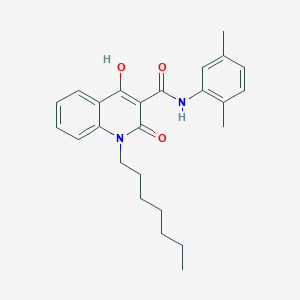![molecular formula C10H14N2O3 B12051875 4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]- CAS No. 858981-16-5](/img/structure/B12051875.png)
4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid, AldrichCPR is a chemical compound with the molecular formula C10H14N2O3. This compound is known for its unique structure, which includes a pyridine ring substituted with a carboxylic acid group and an amino group that is further substituted with a methoxyethyl and a methyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 2-methoxyethylamine.
Nucleophilic Substitution: The 4-chloropyridine undergoes a nucleophilic substitution reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)pyridine.
Methylation: The amino group is then methylated using a methylating agent such as methyl iodide to form 2-[(2-methoxyethyl)(methyl)amino]pyridine.
Carboxylation: Finally, the pyridine ring is carboxylated using a carboxylating agent such as carbon dioxide under basic conditions to yield 2-[(2-methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine-4-carboxylic acid: Lacks the methoxyethyl and methyl substitutions.
2-[(2-Hydroxyethyl)(methyl)amino]pyridine-4-carboxylic acid: Contains a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
2-[(2-Methoxyethyl)(methyl)amino]pyridine-4-carboxylic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
858981-16-5 |
|---|---|
Fórmula molecular |
C10H14N2O3 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
2-[2-methoxyethyl(methyl)amino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-12(5-6-15-2)9-7-8(10(13)14)3-4-11-9/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clave InChI |
GMSZHWMOAVVJFC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC)C1=NC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)


![2-[(4-Cyano-3-{[2-(2-cyanoanilino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N-(2-cyanophenyl)acetamide](/img/structure/B12051828.png)

![{4-[3-(4-Benzylpiperazin-1-yl)-4-nitrophenyl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B12051835.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)


![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)
![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)

